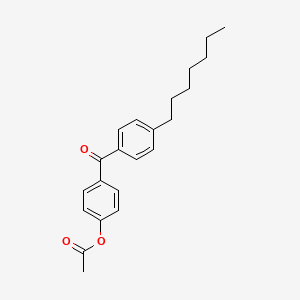

2-(2-Acetoxybenzoyl) thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

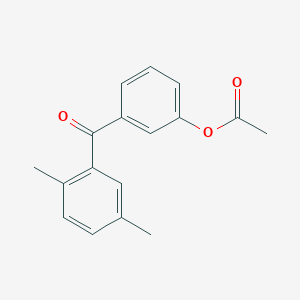

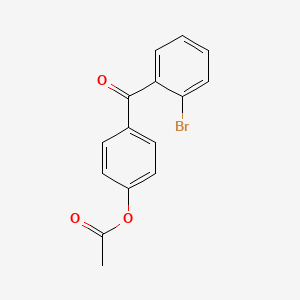

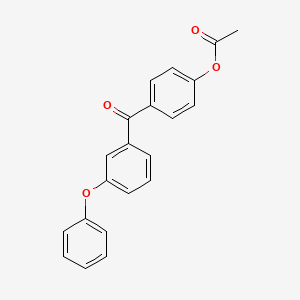

2-(2-Acetoxybenzoyl) thiophene is a compound that falls within the broader class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2-acylbenzo[b]thiophenes, which are structurally related to this compound, can be achieved through the α-C-H functionalization of 2-halochalcones using a copper(II) acetate catalyst and xanthate as the sulfur source. This method allows for the incorporation of sulfur followed by copper-catalyzed cyclization without the need for an external acyl source, as demonstrated in the synthesis of 1-(5-hydroxybenzothiophene-2-yl)ethanone, a known pre-mRNA splicing modulator .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized by X-ray diffraction methods. For instance, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar acetyl group and benzo[b]thiophene core, crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Acetoxybenzo[b]thiophenes can undergo various chemical reactions, such as the Fries rearrangement when heated with AlCl3 and benzene, leading to different products depending on the isomer and reaction conditions. For example, 6-acetoxybenzo[b]thiophen can undergo intermolecular acetyl group transfer to yield a mixture of acetylbenzo[b]thiophenes and hydroxybenzo[b]thiophen .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the photocycloaddition of thiobenzophenone to acetylenic compounds results in the formation of 1-phenyl-2-thia-1,2-dihydronaphthalene derivatives, indicating the potential reactivity of the acetyl group in photochemical reactions . Additionally, the N-aryl- and N-alkylimines of 3-hydroxy-2-acetylbenzo[b]-thiophene exhibit E-keto enamine structures and show reversible E/Z isomerization upon irradiation, suggesting that similar structural analogs like this compound may also display photochemical reactivity .

Aplicaciones Científicas De Investigación

Overview

Biodegradation of Thiophene Derivatives

Thiophene derivatives, such as 2-(2-Acetoxybenzoyl) thiophene, play a significant role in environmental studies, particularly in the biodegradation of organosulfur compounds found in petroleum and fossil fuels. Research by Kropp and Fedorak (1998) reviews the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, emphasizing the importance of understanding the environmental fate of these compounds. The study highlights the use of dibenzothiophene as a model compound in biodegradation studies and calls for further research on the biodegradation pathways and environmental impact of thiophene derivatives Kropp & Fedorak, 1998.

Structural Activity Relationships

The study of structural activity relationships of thiophene derivatives, including this compound, is crucial for understanding their biological and pharmacological properties. Drehsen and Engel (1983) reviewed the literature on thiophene structure-activity relationships over ten years, discussing the therapeutic properties of various thiophene derivatives and their potential as pharmacological agents. This research underscores the versatility of thiophene derivatives in medicinal chemistry and their potential for developing new therapeutic agents Drehsen & Engel, 1983.

Mecanismo De Acción

Target of Action

Thiophene-based compounds have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) . These interactions can lead to changes in cellular processes and responses.

Biochemical Pathways

Thiophene-based compounds are known to influence a variety of biochemical pathways due to their interactions with cox and lox enzymes . These enzymes play crucial roles in inflammatory responses, and their inhibition can lead to downstream effects on inflammation and other related processes.

Result of Action

Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

[2-(thiophene-2-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWYQBVAUFUDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642182 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-14-8 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.